molecular formula C26H23N3O7 B557594 Fmoc-L-glutamine 4-nitrophenyl ester CAS No. 71989-21-4

Fmoc-L-glutamine 4-nitrophenyl ester

Cat. No.: B557594
CAS No.: 71989-21-4
M. Wt: 489.5 g/mol
InChI Key: KLCANCMZDAZCCW-QHCPKHFHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-glutamine 4-nitrophenyl ester typically involves the reaction of Fmoc-L-glutamine with 4-nitrophenyl chloroformate. The reaction is carried out in an organic solvent such as dichloromethane, in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions are generally mild, and the product is purified by recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The product is typically purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Fmoc-L-glutamine 4-nitrophenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Properties

IUPAC Name

(4-nitrophenyl) (2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O7/c27-24(30)14-13-23(25(31)36-17-11-9-16(10-12-17)29(33)34)28-26(32)35-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H2,27,30)(H,28,32)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCANCMZDAZCCW-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)N)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50548947
Record name 4-Nitrophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-glutaminate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71989-21-4
Record name 4-Nitrophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-glutaminate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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